molecular formula C15H18N2O B14137108 2-{[(1E)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}ethanol CAS No. 2149574-30-9

2-{[(1E)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}ethanol

Cat. No.: B14137108
CAS No.: 2149574-30-9
M. Wt: 242.32 g/mol
InChI Key: IAKCKZCAKWFVLV-UHFFFAOYSA-N
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Description

2-{[(1E)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}ethanol is a chemical compound with the molecular formula C15H18N2O and a molecular weight of 242.32 g/mol It is known for its unique structure, which includes a carbazole moiety linked to an ethanolamine group through an imine bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1E)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}ethanol typically involves the condensation of 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carbaldehyde with ethanolamine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{[(1E)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-{[(1E)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(1E)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially offering therapeutic benefits for neurological conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(1E)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}ethanol is unique due to its combination of a carbazole moiety and an ethanolamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

2149574-30-9

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

2-[(6-methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino]ethanol

InChI

InChI=1S/C15H18N2O/c1-10-5-6-13-12(9-10)11-3-2-4-14(15(11)17-13)16-7-8-18/h5-6,9,17-18H,2-4,7-8H2,1H3

InChI Key

IAKCKZCAKWFVLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCCC3=NCCO

Origin of Product

United States

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